Cas no 282727-27-9 ([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)

[1,1'-Biphenyl]-4-carboxylic acid, 2',3'-dimethyl- is a biphenyl derivative featuring a carboxyl group at the 4-position and methyl substituents at the 2' and 3' positions. This compound is valued for its structural rigidity and functional versatility, making it a useful intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and liquid crystals. The dimethyl substitution enhances steric and electronic properties, influencing reactivity and binding interactions. Its high purity and stability under standard conditions ensure reliable performance in coupling reactions and metal-catalyzed transformations. The compound is typically supplied as a crystalline solid with well-characterized spectroscopic data for quality assurance.
[1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl- structure
282727-27-9 structure
Product Name:[1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-
CAS No:282727-27-9
MF:C15H14O2
MW:226.270464420319
MDL:MFCD17989624
CID:248390
PubChem ID:22730191
Update Time:2025-06-07

[1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl- Chemical and Physical Properties

Names and Identifiers

    • [1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-
    • 4-(2,3-DIMETHYLPHENYL)BENZOIC ACID
    • [1,1'-Biphenyl]-4-carboxylicacid,2',3'-dimethyl
    • 2',3'-dimethyl(1,1'-biphenyl)-4-carboxylic acid
    • 2',3'-dimethyl-4-biphenylcarboxylic acid
    • DTXSID30627880
    • 2',3'-Dimethyl[1,1'-biphenyl]-4-carboxylic acid
    • MFCD17989624
    • SCHEMBL2951399
    • 282727-27-9
    • 2',3'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid
    • AKOS011841830
    • MDL: MFCD17989624
    • Inchi: 1S/C15H14O2/c1-10-4-3-5-14(11(10)2)12-6-8-13(9-7-12)15(16)17/h3-9H,1-2H3,(H,16,17)
    • InChI Key: CNOZOASONVHTNK-UHFFFAOYSA-N
    • SMILES: OC(C1C=CC(=CC=1)C1C=CC=C(C)C=1C)=O

Computed Properties

  • Exact Mass: 226.09900
  • Monoisotopic Mass: 226.099379685g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 266
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 3.8
  • Topological Polar Surface Area: 37.3Ų

Experimental Properties

  • PSA: 37.30000
  • LogP: 3.66860

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[1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl- Suppliers

Amadis Chemical Company Limited
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(CAS:282727-27-9)[1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-
Order Number:A1151909
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 23:16
Price ($):687.0
Email:sales@amadischem.com

Additional information on [1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-

Introduction to [1,1'-Biphenyl]-4-carboxylic acid, 2',3'-dimethyl- (CAS No. 282727-27-9)

[1,1'-Biphenyl]-4-carboxylic acid, 2',3'-dimethyl- (CAS No. 282727-27-9) is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound is characterized by its unique biphenyl core and the presence of two methyl groups at the 2' and 3' positions, which confer specific chemical and physical properties that make it valuable for a wide range of applications.

The molecular structure of [1,1'-Biphenyl]-4-carboxylic acid, 2',3'-dimethyl- consists of a biphenyl moiety with a carboxylic acid group attached to the 4-position of one of the phenyl rings. The biphenyl core provides rigidity and planarity, which are crucial for interactions in biological systems and supramolecular assemblies. The two methyl groups at the 2' and 3' positions introduce steric hindrance and alter the electronic properties of the molecule, making it suitable for various chemical reactions and biological studies.

In recent years, significant advancements have been made in understanding the potential applications of [1,1'-Biphenyl]-4-carboxylic acid, 2',3'-dimethyl-. One of the key areas of research has been its use as a building block in the synthesis of more complex molecules. The carboxylic acid group can undergo various reactions such as esterification, amidation, and coupling reactions, allowing for the creation of a diverse array of derivatives with tailored properties. These derivatives have found applications in pharmaceuticals, agrochemicals, and materials science.

From a medicinal chemistry perspective, [1,1'-Biphenyl]-4-carboxylic acid, 2',3'-dimethyl- has shown promise as a scaffold for drug discovery. The biphenyl core is known to exhibit favorable binding interactions with biological targets such as enzymes and receptors. The presence of the carboxylic acid group can be exploited to enhance solubility and bioavailability, while the methyl groups can influence binding affinity and selectivity. Several studies have reported the synthesis and biological evaluation of derivatives based on this scaffold, demonstrating their potential as lead compounds for various therapeutic areas.

In materials science, [1,1'-Biphenyl]-4-carboxylic acid, 2',3'-dimethyl- has been explored for its use in the development of functional materials. The rigid biphenyl core makes it an excellent candidate for self-assembly processes, leading to the formation of well-defined supramolecular structures. These structures can be used in applications such as sensors, catalysts, and photonic devices. Additionally, the carboxylic acid group can be functionalized to introduce additional functionalities or to facilitate further chemical modifications.

The synthesis of [1,1'-Biphenyl]-4-carboxylic acid, 2',3'-dimethyl- has been optimized using various methodologies. One common approach involves the coupling reaction between a substituted benzaldehyde and an appropriate aryl boronic acid or halide followed by oxidation to form the carboxylic acid group. Recent advancements in catalytic methods have improved the efficiency and selectivity of these reactions, making large-scale production more feasible.

The physicochemical properties of [1,1'-Biphenyl]-4-carboxylic acid, 2',3'-dimethyl- have also been extensively studied. It is known to be stable under normal conditions but can undergo various transformations under specific reaction conditions. Its solubility profile can be fine-tuned by modifying the substituents on the biphenyl core or by forming salts with different counterions. These properties are crucial for optimizing its use in different applications.

In conclusion, [1,1'-Biphenyl]-4-carboxylic acid, 2',3'-dimethyl- (CAS No. 282727-27-9) is a multifaceted compound with a wide range of potential applications in organic synthesis, medicinal chemistry, and materials science. Its unique molecular structure provides a solid foundation for further research and development. As new methodologies and technologies continue to emerge, it is likely that this compound will play an increasingly important role in advancing our understanding and utilization of organic materials.

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Amadis Chemical Company Limited
(CAS:282727-27-9)[1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-
A1151909
Purity:99%
Quantity:5g
Price ($):687.0
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